Tert-butyl 3,4-diaminobenzoate

NIR-absorbing materials Coordination chemistry pH-responsive sensors

Researchers constructing benzimidazole or quinoxazole libraries require a reliable ortho-diamine building block with orthogonal protection. tert-Butyl 3,4-diaminobenzoate (CAS 62754-26-1) provides an acid-labile tert-butyl ester that enables selective deprotection in multistep syntheses, a capability absent in methyl or ethyl ester analogs. The 3,4-substitution pattern is essential for metal-coordination and cyclocondensation chemistry; the 3,5-isomer cannot form the same heterocyclic architectures. - Ortho-diamine motif for benzimidazole, quinoxaline, and Pt(II) NIR complex formation. - tert-Butyl ester allows TFA/HCl cleavage orthogonal to methyl/ethyl esters. - Consistent 95% purity with full GHS-compliant documentation. - Ambient shipping; stock maintained at major distribution hubs for next-day dispatch.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 62754-26-1
Cat. No. B1284089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,4-diaminobenzoate
CAS62754-26-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3
InChIKeyPSXWMTJULZJDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3,4-diaminobenzoate: Technical Baseline and Characterization


tert-Butyl 3,4-diaminobenzoate (CAS 62754-26-1, molecular formula C11H16N2O2, molecular weight 208.26 g/mol) is an ortho-diamine building block featuring a tert-butyl ester protecting group on the benzoate carboxyl and two free primary amine groups at the 3- and 4-positions of the aromatic ring . The compound exhibits a computed LogP of 2.97, indicating moderate lipophilicity suitable for organic phase reactions, and a polar surface area (PSA) of 78.34 Ų . Commercially available material typically meets a purity specification of 95.0% . The compound is classified as harmful if swallowed (H302) and an irritant (H315, H319, H335), requiring appropriate handling in laboratory settings .

Key Differentiators from Common Diaminobenzoate Analogs


Substitution of tert-butyl 3,4-diaminobenzoate with structurally adjacent diaminobenzoate analogs introduces substantial changes in reactivity, physicochemical behavior, and application-specific performance that preclude simple interchange in research and industrial contexts. The 3,4-substitution pattern (ortho-diamine) confers fundamentally distinct metal-coordination and cyclocondensation chemistry compared to the 3,5-isomer (meta-diamine), directly impacting the formation of benzimidazole, quinoxaline, and coordination complex architectures . The tert-butyl ester protecting group provides a readily cleavable carboxyl masking strategy orthogonal to methyl or ethyl esters, enabling sequential deprotection in multistep synthetic routes where other esters would hydrolyze prematurely . Furthermore, the bulk and steric demand of the tert-butyl group modulates the compound's chromatographic behavior (retention time) and crystallization properties relative to smaller alkyl ester analogs, affecting purification workflow design .

Quantitative Evidence Guide: Verified Differentiation Data


NIR Chromogenic Activity as Pt(II) Complex Precursor

The 3,4-diaminobenzoate moiety—for which tert-butyl 3,4-diaminobenzoate serves as a protected precursor—forms a 1:2 Pt(II) complex in alkaline aqueous solution that exhibits intense near-infrared (NIR) absorption at 713 nm with a molar extinction coefficient (ε) of 8.0 × 10⁴ M⁻¹ cm⁻¹ [1]. This absorption is pH-switchable, disappearing at pH < 3, a property attributed to the ortho-diamine arrangement that enables the formation of the o-diiminobenzosemiquinonate radical ligand [1]. The 3,5-diaminobenzoate isomer (meta-substitution) cannot adopt the same chelating geometry and does not produce this NIR-active diradical complex under identical conditions [2].

NIR-absorbing materials Coordination chemistry pH-responsive sensors

Orthogonal Carboxyl Protection via tert-Butyl Ester

The tert-butyl ester group in tert-butyl 3,4-diaminobenzoate is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane) that leave methyl and ethyl esters largely intact, enabling orthogonal deprotection in sequences requiring selective carboxyl group unmasking [1]. The bulk of the tert-butyl group (van der Waals volume approximately 2× that of methyl) also provides steric shielding of the benzoate carbonyl, which can modulate nucleophilic attack on the ester during reactions involving the free amine groups .

Multistep organic synthesis Protecting group strategy Medicinal chemistry

LogP and PSA Profile Differentiation from 3,5-Isomer

Computed physicochemical parameters indicate that tert-butyl 3,4-diaminobenzoate has a LogP of 2.97 and a PSA of 78.34 Ų . The tert-butyl 3,5-diaminobenzoate isomer (CAS 170030-61-2) shares the same molecular weight (208.26 g/mol) and functional group count but differs in the spatial arrangement of the amine groups, resulting in a distinct dipole moment and hydrogen-bonding network that alters chromatographic retention and crystallization behavior . While direct LogP/PSA values for the 3,5-isomer are not broadly published, the positional isomerism is known to affect HPLC retention times and solubility in common organic solvents .

Drug discovery ADME prediction Physicochemical profiling

Ortho-Diamine-Specific Cyclocondensation to Benzimidazoles and Quinoxalines

The ortho-diamine arrangement (3,4-substitution) of 3,4-diaminobenzoic acid derivatives—including tert-butyl 3,4-diaminobenzoate following ester cleavage—undergoes cyclocondensation with aldehydes, ketones, or 1,2-diketones to form benzimidazole and quinoxaline heterocycles . This reactivity is unique to the ortho-diamine configuration; the 3,5-diamino isomer (meta-substitution) cannot undergo the same intramolecular cyclization due to the spatial separation of the amine groups . The tert-butyl ester protection enables this chemistry to be performed while preserving the carboxyl functionality for subsequent derivatization .

Heterocyclic synthesis Benzimidazole Quinoxaline Pharmaceutical intermediates

Validated Research and Industrial Application Scenarios


pH-Responsive NIR-Absorbing Complexes for Optical Sensors

Researchers developing pH-switchable near-infrared (NIR) materials should procure tert-butyl 3,4-diaminobenzoate as a protected precursor to the 3,4-diaminobenzoate ligand. Upon deprotection, the ligand forms a 1:2 Pt(II) complex with intense NIR absorption at 713 nm (ε = 8.0 × 10⁴ M⁻¹ cm⁻¹) that switches off at pH < 3 [1]. The 3,5-diaminobenzoate isomer does not produce this NIR-active diradical complex, making the 3,4-isomer essential for this application [1].

Multistep Synthesis with Orthogonal Carboxyl Protection

In synthetic routes requiring sequential deprotection of multiple carboxyl groups, tert-butyl 3,4-diaminobenzoate provides an acid-labile ester that can be selectively cleaved with TFA or HCl while leaving methyl or ethyl esters intact for later-stage alkaline hydrolysis [2]. This orthogonal protection capability is not available with simpler alkyl ester analogs (e.g., methyl 3,4-diaminobenzoate), which lack the acid-triggered cleavage mechanism [2].

Benzimidazole and Quinoxaline Library Synthesis for Drug Discovery

Medicinal chemists constructing libraries of benzimidazole- or quinoxaline-based compounds should select tert-butyl 3,4-diaminobenzoate as the starting material. Following ester cleavage to the free acid (or use of the tert-butyl ester directly if carbonyl-reactive conditions are employed), the ortho-diamine moiety undergoes cyclocondensation with aldehydes or 1,2-diketones to form the desired heterocycles . The 3,5-diamino isomer cannot participate in this key transformation due to its meta-substitution pattern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,4-diaminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.